molecular formula C5H9NO5 B12321664 Hydroxyglutamic acid CAS No. 3157-41-3

Hydroxyglutamic acid

Cat. No.: B12321664
CAS No.: 3157-41-3
M. Wt: 163.13 g/mol
InChI Key: HBDWQSHEVMSFGY-UHFFFAOYSA-N
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Description

Hydroxyglutamic acid is a derivative of glutamic acid, an important amino acid involved in various cellular processes. It is known for its role in the biosynthesis of purine and pyrimidine nucleobases and its involvement in metabolic transformations. This compound has garnered interest due to its potential biological activities and its presence in complex natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyglutamic acid can be synthesized through various methods, often starting from natural products. One common approach involves the use of chirons such as serine, glutamic acid, pyroglutamic acid, proline, and 4-hydroxyproline. These chirons provide the required configuration at the carbon atom bonded to nitrogen .

Industrial Production Methods: In industrial settings, this compound can be produced using engineered strains of microorganisms. For example, Corynebacterium glutamicum has been used to produce 2-hydroxyglutarate, a derivative of this compound, under biotin- and nitrogen-limited aerobic growth conditions .

Chemical Reactions Analysis

Types of Reactions: Hydroxyglutamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives.

Mechanism of Action

Hydroxyglutamic acid exerts its effects through various molecular targets and pathways. It is known to interact with glutamate receptors, which are involved in neurotransmission. These interactions can influence several physiological processes, including excitotoxicity and oxidative stress . Additionally, this compound can disrupt redox homeostasis and bioenergetics, leading to cellular damage .

Comparison with Similar Compounds

Hydroxyglutamic acid stands out due to its unique structural features and its diverse range of applications in scientific research and industry.

Properties

IUPAC Name

2-amino-4-hydroxypentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWQSHEVMSFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274287, DTXSID20863114
Record name Hydroxyglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-hydroxypentanedioic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-62-0, 56614-13-2, 3157-41-3
Record name Hydroxyglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC206309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC206306
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206306
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxyglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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